2,2,4,4,6,6-Hexahydro-2,2,4,4,6,6-hexapropoxy-1,2,3,4,5,6-triazatriphosphorine
Overview
Description
2,2,4,4,6,6-Hexahydro-2,2,4,4,6,6-hexapropoxy-1,2,3,4,5,6-triazatriphosphorine is a complex organophosphorus compound It belongs to the class of cyclophosphazenes, which are known for their unique ring structures containing alternating phosphorus and nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,4,4,6,6-Hexahydro-2,2,4,4,6,6-hexapropoxy-1,2,3,4,5,6-triazatriphosphorine typically involves the reaction of hexachlorocyclotriphosphazene with propanol under controlled conditions. The reaction proceeds through a substitution mechanism where the chlorine atoms are replaced by propoxy groups. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the substitution process.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, which are crucial for the efficient production of high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
2,2,4,4,6,6-Hexahydro-2,2,4,4,6,6-hexapropoxy-1,2,3,4,5,6-triazatriphosphorine undergoes various chemical reactions, including:
Substitution Reactions: The propoxy groups can be replaced by other nucleophiles, such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form phosphine oxides.
Reduction Reactions: Reduction can lead to the formation of phosphines.
Common Reagents and Conditions
Substitution: Reagents like amines or thiols in the presence of a base (e.g., triethylamine).
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Formation of substituted cyclophosphazenes.
Oxidation: Formation of phosphine oxides.
Reduction: Formation of phosphines.
Scientific Research Applications
2,2,4,4,6,6-Hexahydro-2,2,4,4,6,6-hexapropoxy-1,2,3,4,5,6-triazatriphosphorine has several applications in scientific research:
Materials Science: Used in the synthesis of advanced materials, such as flame retardants and high-performance polymers.
Medicinal Chemistry: Investigated for its potential as a drug delivery agent due to its ability to form stable complexes with various drugs.
Biology: Studied for its interactions with biological molecules, which could lead to new insights into enzyme inhibition and protein binding.
Industry: Utilized in the production of specialty chemicals and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 2,2,4,4,6,6-Hexahydro-2,2,4,4,6,6-hexapropoxy-1,2,3,4,5,6-triazatriphosphorine involves its ability to interact with nucleophiles and electrophiles. The phosphorus atoms in the ring structure are highly reactive, allowing the compound to participate in various chemical reactions. The molecular targets and pathways involved depend on the specific application, such as enzyme inhibition in biological systems or catalysis in industrial processes.
Comparison with Similar Compounds
Similar Compounds
Hexachlorocyclotriphosphazene: A precursor to many cyclophosphazene derivatives.
Hexaphenoxycyclotriphosphazene: Similar structure but with phenoxy groups instead of propoxy groups.
Ethoxy(pentafluoro)cyclotriphosphazene: Contains ethoxy and pentafluoro groups, used as a flame retardant.
Uniqueness
2,2,4,4,6,6-Hexahydro-2,2,4,4,6,6-hexapropoxy-1,2,3,4,5,6-triazatriphosphorine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its propoxy groups provide a balance of hydrophobicity and reactivity, making it suitable for a wide range of applications.
Properties
IUPAC Name |
2,2,4,4,6,6-hexapropoxy-1,3,5-triaza-2λ5,4λ5,6λ5-triphosphacyclohexa-1,3,5-triene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H42N3O6P3/c1-7-13-22-28(23-14-8-2)19-29(24-15-9-3,25-16-10-4)21-30(20-28,26-17-11-5)27-18-12-6/h7-18H2,1-6H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KKPKGYUFKPQTFP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOP1(=NP(=NP(=N1)(OCCC)OCCC)(OCCC)OCCC)OCCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H42N3O6P3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90965432 | |
Record name | Hexapropoxycyclotriphosphazene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90965432 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
489.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5116-77-8 | |
Record name | 2,2,4,4,6,6-Hexahydro-2,2,4,4,6,6-hexapropoxy-1,3,5,2,4,6-triazatriphosphorine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5116-77-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,2,4,4,6,6-Hexahydro-2,2,4,4,6,6-hexapropoxy-1,2,3,4,5,6-triazatriphosphorine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005116778 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Hexapropoxycyclotriphosphazene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90965432 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,2,4,4,6,6-hexahydro-2,2,4,4,6,6-hexapropoxy-1,2,3,4,5,6-triazatriphosphorine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.499 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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